2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol
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Overview
Description
2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol is an organic compound with the molecular formula C17H20O2 It is characterized by the presence of a phenylmethoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenylmethoxybenzaldehyde and 2-methylpropan-1-ol.
Condensation Reaction: The aldehyde group of 3-phenylmethoxybenzaldehyde undergoes a condensation reaction with 2-methylpropan-1-ol in the presence of a suitable catalyst, such as an acid or base.
Reduction: The resulting intermediate is then subjected to reduction using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form corresponding alkanes using reducing agents.
Substitution: The phenylmethoxy group can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alkanes
Substitution: Formation of substituted phenylmethoxy derivatives
Scientific Research Applications
2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The phenylmethoxy group can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-3-(3-methoxyphenyl)propan-1-ol
- 2-Methyl-3-(4-phenylmethoxyphenyl)propan-1-ol
- 2-Methyl-3-(3-phenylpropoxyphenyl)propan-1-ol
Uniqueness
2-Methyl-3-(3-phenylmethoxyphenyl)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the phenylmethoxy group enhances its reactivity and potential for various applications compared to similar compounds.
Properties
CAS No. |
143291-83-2 |
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Molecular Formula |
C17H20O2 |
Molecular Weight |
256.34 g/mol |
IUPAC Name |
2-methyl-3-(3-phenylmethoxyphenyl)propan-1-ol |
InChI |
InChI=1S/C17H20O2/c1-14(12-18)10-16-8-5-9-17(11-16)19-13-15-6-3-2-4-7-15/h2-9,11,14,18H,10,12-13H2,1H3 |
InChI Key |
OACPQABTCVJGAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=CC=C1)OCC2=CC=CC=C2)CO |
Origin of Product |
United States |
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